Didemethyl Curcumin
Overview
Description
Didemethylcurcumin is a synthetic polyphenolic compound derived from curcumin, the active ingredient in turmeric. It is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities . Didemethylcurcumin has been studied for its ability to modulate proteasome activity and enhance androgen receptor degradation .
Mechanism of Action
Target of Action
Didemethyl Curcumin, similar to its parent compound Curcumin, has a wide range of molecular targets. It interacts with several key elements in cellular signal transduction pathways related to growth, differentiation, and malignant transformation . It inhibits protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of the enzyme cyclooxygenase (COX)-2 . It also modulates chemokines and chemokine receptors .
Mode of Action
This compound interacts with its targets, leading to significant changes in cellular functions. It suppresses the activity of COX-2, lipoxygenase (LOX), inflammasome, and inducible nitric oxide synthase (iNOS) . It also inhibits protein kinases and the activation of c-Jun/AP-1 . These interactions result in the modulation of various cellular processes, including inflammation and cell proliferation .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit pathways like the PI3K-Akt signaling pathway, MAPK signaling pathway, EGFR tyrosine kinase inhibitor resistance, and IL-17 signaling pathway . It also influences the dynamics of focal adhesions and cell migration .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability. It has been found that curcumin and its derivatives have good pharmacokinetic properties . .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has anti-inflammatory effects mediated by downregulation in the activity of COX-2, LOX, inflammasome, and iNOS . It also inhibits cell proliferation and induces apoptosis . Furthermore, it has been shown to regulate the dynamics of focal adhesions and influence cell migration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the use of unique delivery systems, chemical derivatives, and chemical analogs can improve its pharmacological obstacles, optimizing its conditions as a chemopreventive and chemotherapeutic agent . Moreover, the preparation of curcumin Pickering emulsions stabilized by various nanoparticles can enhance its bioaccessibility during metabolism .
Biochemical Analysis
Biochemical Properties
Didemethyl Curcumin interacts with various enzymes, proteins, and other biomolecules. It has been found to modulate the activity of enzymes such as proteasome, which plays a crucial role in protein degradation . The nature of these interactions is complex and involves changes at the molecular level that can influence biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to modulate proteasome activity in a biphasic manner, increasing proteasome activity at nanomolar concentrations but inhibiting it at micromolar concentrations .
Molecular Mechanism
The mechanism of action of this compound is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to interact with the 20S proteasome catalytic subunit .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that curcumin, from which this compound is derived, has good photostability in the dark but shows significant photodegradation rates in both red and blue light . This suggests that this compound may also exhibit similar temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, curcumin has been shown to have significant positive effects on cognitive performance in animal models of Alzheimer’s disease
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For instance, curcumin has been found to regulate the metabolism of valine, leucine, and phenylalanine, and the synthesis and degradation of ketone bodies .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation . For example, curcumin, from which this compound is derived, has been found to be transported into intestinal cells when administered as a native or micellar formulation .
Subcellular Localization
It is likely that this compound, like curcumin, may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Didemethylcurcumin can be synthesized from curcumin through a series of chemical reactions. The synthesis involves the removal of methyl groups from curcumin to produce didemethylcurcumin. One common method includes the use of demethylation agents such as boron tribromide (BBr3) under controlled conditions .
Industrial Production Methods: Industrial production of didemethylcurcumin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced purification techniques such as column chromatography and recrystallization to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Didemethylcurcumin undergoes various chemical reactions, including:
Oxidation: Didemethylcurcumin can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form tetrahydro derivatives.
Substitution: Didemethylcurcumin can participate in nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
- Quinone derivatives from oxidation.
- Tetrahydro derivatives from reduction.
- Various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
Didemethylcurcumin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the chemical behavior of curcuminoids and their derivatives.
Medicine: Explored for its anti-inflammatory, antioxidant, and anti-cancer properties.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems.
Comparison with Similar Compounds
Didemethylcurcumin is compared with other curcuminoids such as:
Curcumin: The parent compound, known for its broad spectrum of biological activities.
Demethoxycurcumin: A curcuminoid with one less methoxy group, exhibiting similar but slightly different biological activities.
Bis-demethoxycurcumin: A curcuminoid with two less methoxy groups, showing distinct pharmacological properties.
Uniqueness: Didemethylcurcumin is unique due to its specific ability to modulate proteasome activity and enhance androgen receptor degradation, making it a valuable compound in cancer research .
Properties
IUPAC Name |
(1E,6E)-1,7-bis(3,4-dihydroxyphenyl)hepta-1,6-diene-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h1-10,22-25H,11H2/b5-1+,6-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFGQVZAISEIPG-IJIVKGSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873735 | |
Record name | Di-O-demethylcurcumin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60831-46-1 | |
Record name | Bis(3,4-dihydroxy-trans-cinnamoyl)methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060831461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-O-demethylcurcumin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(3,4-Dihydroxy-trans-cinnamoyl)methane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9WSK3JJL2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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